

The Genesis and Advancement of Calcium Citrate Malate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium citrate maleate*

Cat. No.: B13769752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium citrate malate (CCM), a salt of calcium with citric and malic acids, has emerged as a highly bioavailable and soluble calcium source since its development in the late 20th century. This technical guide provides a comprehensive overview of the history, synthesis, and key developmental milestones of CCM. It delves into the detailed experimental protocols for its synthesis and characterization, presents comparative quantitative data on its physicochemical and biological properties, and illustrates the physiological pathways of calcium absorption influenced by this unique calcium salt.

Introduction: The Quest for a Superior Calcium Supplement

The importance of adequate calcium intake for bone health and the prevention of osteoporosis is well-established. Historically, calcium carbonate has been the most common and inexpensive form of calcium supplementation. However, its low solubility, particularly in individuals with reduced gastric acid secretion, and potential for gastrointestinal side effects prompted the search for more efficacious calcium sources. This need led to the development of calcium citrate malate, a novel compound with enhanced solubility and bioavailability.

History and Key Developmental Milestones

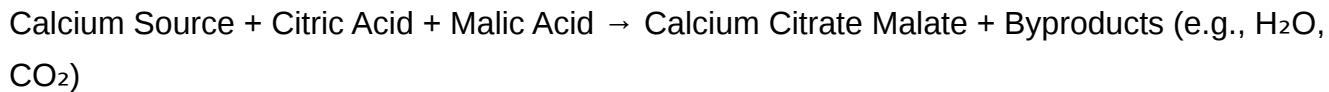
The development of calcium citrate malate is largely attributed to the research efforts of Procter & Gamble in the 1980s. Key patents filed in the late 1980s and early 1990s laid the groundwork for its commercial production and use in food fortification and dietary supplements.^{[1][2]} The primary innovation was the creation of a "metastable" complex of calcium, citrate, and malate, which exhibited superior solubility compared to its individual components.^{[3][4]} This unique structure is formed by the reaction of a calcium source with a specific molar ratio of citric and malic acids.^[5]

Synthesis of Calcium Citrate Malate

The synthesis of calcium citrate malate involves the reaction of a calcium source with citric acid and malic acid in an aqueous solution. The resulting product is a complex with a variable molar ratio of calcium, citrate, and malate.

General Reaction Scheme

The fundamental reaction can be represented as follows:



The specific molar ratios of the reactants are crucial in determining the final properties of the CCM, including its solubility and bioavailability.

Experimental Protocol for Synthesis

The following protocol is a generalized representation based on patented methods.^{[4][6]}

Materials:

- Calcium source: Calcium Carbonate (CaCO_3) or Calcium Hydroxide (Ca(OH)_2)
- Citric Acid (anhydrous)
- DL-Malic Acid
- Deionized water

Procedure:

- Acid Solution Preparation: Dissolve citric acid and DL-malic acid in deionized water. The molar ratio of citric acid to malic acid can be varied to achieve different CCM compositions.
- Reaction: Slowly add the calcium source to the acid solution with continuous stirring. If using calcium carbonate, the evolution of carbon dioxide gas will be observed. The reaction is typically carried out at a controlled temperature, for example, between 40°C and 60°C.[4]
- Neutralization: Continue the reaction until the evolution of CO₂ ceases (if using CaCO₃) and the pH of the solution stabilizes, indicating the neutralization of the acids.
- Drying: The resulting solution or slurry, which contains the calcium citrate malate, is then dried to obtain a solid powder. Common drying methods include:
 - Spray Drying: This method involves atomizing the slurry into a hot air stream, leading to rapid evaporation of water and the formation of fine particles.
 - Freeze Drying (Lyophilization): The slurry is frozen and then subjected to a high vacuum, causing the water to sublimate directly from the solid to the vapor phase. This method is often used to produce a more porous and readily soluble product.[4]
 - Oven Drying: The slurry is spread on trays and dried in a convection oven at a temperature below 100°C to avoid degradation.[4]

Physicochemical Properties and Characterization

Solubility

A key advantage of calcium citrate malate is its high water solubility compared to other calcium salts.[3][7] The solubility is influenced by the molar ratio of its components and the method of preparation.

Table 1: Comparative Solubility of Calcium Salts

Calcium Salt	Solubility in Water (g/100 mL at 25°C)
Calcium Carbonate	~0.0015
Calcium Citrate	~0.095
Calcium Citrate Malate	Varies (significantly higher than citrate) [7]

Experimental Protocol for Solubility Determination

The following protocol is adapted from methods described in the literature.[\[8\]](#)

Materials:

- Calcium citrate malate powder
- Deionized water
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., syringe filter with 0.45 μm pore size)
- Analytical method for calcium determination (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Optical Emission Spectrometry)

Procedure:

- Sample Preparation: Accurately weigh a specified amount of calcium citrate malate powder.
- Dissolution: Add the powder to a known volume of deionized water at a controlled temperature (e.g., 25°C).
- Equilibration: Stir the suspension for a defined period (e.g., 24 hours) to ensure equilibrium is reached.
- Filtration: Filter an aliquot of the suspension to remove any undissolved solids.
- Analysis: Determine the calcium concentration in the clear filtrate using a validated analytical method.

- Calculation: Express the solubility as grams of the salt per 100 mL of water.

Bioavailability and Absorption

The enhanced bioavailability of calcium citrate malate is its most significant clinical advantage. Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Comparative Bioavailability

Numerous studies have demonstrated the superior absorption of calcium from CCM compared to calcium carbonate and, in some cases, calcium citrate.^{[9][10]} This is attributed to its high solubility and the fact that its absorption is less dependent on gastric acid.

Table 2: Comparative Bioavailability of Calcium Supplements

Calcium Supplement	Relative Fractional Absorption (%)	Study Population	Reference
Calcium Carbonate	Baseline	Postmenopausal Women	[10]
Calcium Citrate	~22-27% higher than Carbonate	Postmenopausal Women	[9][10]
Calcium Citrate Malate	Significantly higher than Carbonate	Various	[11]

Experimental Protocol for In Vivo Bioavailability Assessment

Human clinical trials are the gold standard for determining the bioavailability of a nutrient. The following is a generalized protocol for a crossover study design.

Study Design: A randomized, double-blind, crossover study.

Participants: A cohort of healthy volunteers, often with specific characteristics (e.g., postmenopausal women, adolescents).

Procedure:

- Washout Period: Participants follow a diet with a controlled, low calcium intake for a defined period before the study begins.
- Intervention: Participants are randomly assigned to receive a single dose of either calcium citrate malate or a comparator calcium salt (e.g., calcium carbonate) or a placebo.
- Blood Sampling: Blood samples are collected at baseline and at regular intervals after ingestion of the supplement (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).[\[12\]](#)
- Urine Collection: Urine is collected over a 24-hour period to measure calcium excretion.
- Washout Period: After the first intervention, participants undergo another washout period.
- Crossover: Participants then receive the other treatment (the one they did not receive in the first period).
- Analysis: Serum and urine samples are analyzed for calcium levels. The area under the curve (AUC) for serum calcium concentration over time is calculated to determine the extent of absorption.

Mechanism of Action: Intestinal Calcium Absorption

Calcium is absorbed in the small intestine through two primary pathways: the transcellular and paracellular pathways.[\[13\]](#)[\[14\]](#) The efficiency of these pathways is influenced by the form of calcium ingested.

Transcellular and Paracellular Pathways

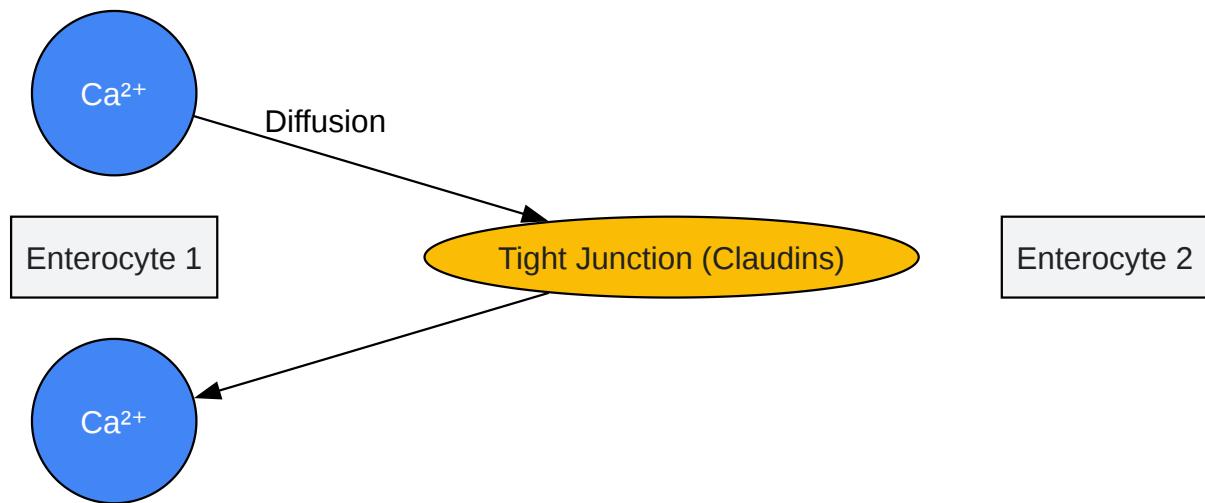
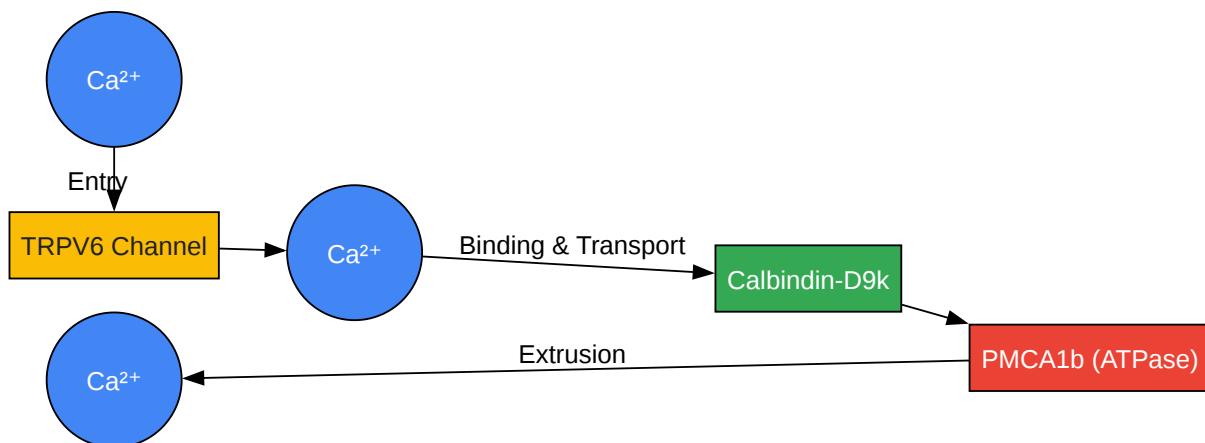
- Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. It involves the entry of calcium into the enterocyte through the TRPV6 calcium channel, binding to calbindin-D9k for transport across the cell, and extrusion into the bloodstream by the plasma membrane Ca^{2+} -ATPase (PMCA1b).[\[14\]](#) This pathway is regulated by vitamin D.
- Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine, allowing calcium to move between the enterocytes. This pathway is

particularly important when calcium intake is high.

The high solubility of calcium citrate malate ensures a greater concentration of dissolved calcium ions in the intestinal lumen, which can enhance absorption through both pathways.

Signaling Pathways in Calcium Absorption

The following diagrams illustrate the key signaling pathways involved in intestinal calcium absorption.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium Supplements and Risk of Cardiovascular Disease: A Meta-Analysis of Clinical Trials | MDPI [mdpi.com]
- 2. WO1991019692A2 - Calcium citrate malate composition - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP0533724B1 - Calcium citrate malate composition - Google Patents [patents.google.com]
- 5. AU2007285387A1 - Compositions comprising calcium citrate malate and methods for making the same - Google Patents [patents.google.com]
- 6. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of calcium salt solubility with changes in pH and P(CO₂), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of calcium supplementation in people under 35 years old: A systematic review and meta-analysis of randomized controlled trials | eLife [elifesciences.org]
- 9. Molecular mechanisms for regulation of intestinal calcium absorption by vitamin D and other factors. - Post - Orthobullets [orthobullets.com]
- 10. Bioavailability and Solubility of Different Calcium-Salts as a Basis for Calcium Enrichment of Beverages [scirp.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mechanisms of intestinal calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestinal Ca²⁺ absorption revisited: A molecular and clinical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cbhi.info [cbhi.info]

- To cite this document: BenchChem. [The Genesis and Advancement of Calcium Citrate Malate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13769752#history-and-development-of-calcium-citrate-maleate\]](https://www.benchchem.com/product/b13769752#history-and-development-of-calcium-citrate-maleate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com